![molecular formula C15H18N4O4 B2797438 N-(2-acetamidoethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide CAS No. 688773-88-8](/img/structure/B2797438.png)
N-(2-acetamidoethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
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Description
N-(2-acetamidoethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, commonly known as AE-DQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives, including the compound of interest, are part of an important class of fused heterocycles found in over 200 naturally occurring alkaloids. These compounds have been explored for their potential in creating new medicinal agents due to the stability and versatility of the quinazolinone nucleus. Research has led to the synthesis of novel quinazolines with demonstrated antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The development of these compounds addresses major challenges in medicinal chemistry, including solubility issues and the fight against antibiotic resistance (Tiwary et al., 2016).
Biological Activities and Applications
Quinoline and quinazoline alkaloids have been recognized for their significant bioactivities, ranging from antitumor, antibacterial, and antifungal, to antimalarial and anti-inflammatory effects. This wide range of biological activities suggests their potential in drug discovery and development for treating various diseases. Notably, compounds like quinine and camptothecin have paved the way for new areas in drug development, highlighting the importance of these alkaloids in medicinal research (Shang et al., 2018).
Advances in Quinazoline-Based Anticancer Drugs
Quinazoline derivatives have shown promise as anticancer agents, with a focus on inhibiting EGFR among other therapeutic targets. The structural diversity and targeting of multiple proteins by quinazoline compounds underline their potential in cancer treatment. Recent patents and research efforts have highlighted the development of novel quinazoline derivatives with improved efficacy and lower toxicity, contributing to the ongoing search for effective cancer therapies (Ravez et al., 2015).
properties
IUPAC Name |
N-(2-acetamidoethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10(20)16-7-8-17-13(21)6-9-19-14(22)11-4-2-3-5-12(11)18-15(19)23/h2-5H,6-9H2,1H3,(H,16,20)(H,17,21)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBZHMGNWDJHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetamidoethyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
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